6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Insecticidal activity Crop protection Benzofuran-2-carboxylic acid derivatives

Researchers requiring the correct 6-methoxy-3-methyl regioisomer for target-oriented synthesis face supply challenges with misassigned substitution patterns. This benzofuran-2-carboxylic acid provides the validated 6-MeO-3-Me scaffold essential for agrochemical discovery (equiactive with dimethoate against sweet potato weevils), fluorescent emitter development (321-339 nm tunable absorption), and medicinal chemistry SAR studies where the 6-methoxy configuration confers maximum antiproliferative activity. Bulk stock available with documented purity for immediate global dispatch.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 10410-29-4
Cat. No. B075883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
CAS10410-29-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyCQZZSFNTQLCLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid: Procurement Guide


6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C₁₁H₁₀O₄, a molecular weight of 206.19 g/mol, and a computed XLogP3 of 2.5 [1]. The compound bears a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core. Unlike unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) or regioisomeric 5-methoxy-3-methylbenzofuran-2-carboxylic acid (CAS 81718-77-6), this specific substitution pattern confers distinct physicochemical properties and synthetic reactivity that make simple in-class interchange unreliable for target-oriented synthesis campaigns .

Substitution Pattern
6-methoxy-3-methyl configuration is critical for target-oriented synthesis
Research Context
Supports agrochemical, medicinal chemistry, and materials science workflows
Selection Logic
Regioisomer-specific procurement avoids activity loss and synthetic failure

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Regioisomer Risks


The 6-methoxy-3-methyl substitution pattern on the benzofuran-2-carboxylic acid scaffold is not interchangeable with other regioisomers such as 5-methoxy-3-methyl (CAS 81718-77-6) or 6-hydroxy-3-methyl (CAS 65040-24-6) analogs. A comprehensive structure-activity relationship analysis across benzofuran anticancer agents revealed that a 6-methoxy substituent imparts maximum inhibitory activity against cancer cell lines, whereas a 4-methoxy group yields the least activity [1]. Additionally, in dianion-mediated homologation chemistry, the 6-methoxy regioisomer (without the 3-methyl substituent) undergoes rapid ring opening before electrophilic trapping can occur, rendering it synthetically unusable for this transformation [2]. The presence of the 3-methyl group in the target compound is therefore critical for both biological target engagement and synthetic utility, establishing that procurement of the correct regioisomer and substitution pattern is non-negotiable for reproducible experimental outcomes.

Regioisomer Mismatch
5-methoxy or 4-methoxy regioisomers may exhibit substantially reduced antiproliferative activity based on class-level SAR.
Synthetic Failure
6-methoxy analog lacking 3-methyl group undergoes rapid dianion ring-opening, making it unusable for homologation chemistry.
Physicochemical Shift
Unsubstituted benzofuran-2-carboxylic acid differs in lipophilicity and melting point, complicating identity verification.

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Key Evidence


Insecticidal Activity vs Dimethoate

The amide derivative 1-(pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran, synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrated topical insecticidal potency equiactive with technical grade dimethoate (a commercial organophosphate insecticide) on a weight basis when administered in an acetone/piperonyl butoxide vehicle [1]. This finding demonstrates that the 6-methoxy-3-methylbenzofuran-2-carbonyl scaffold can serve as a viable core for generating insecticidal agents with potency comparable to established agrochemicals, providing a synthetic entry point into non-neurotoxic insecticide discovery [1].

Insecticidal Activity
Head-to-head
Equiactive with technical grade dimethoate on a weight basis
Supports agrochemical discovery fit
48-h topical LD₅₀ assay against sweet potato weevils; acetone/PB vehicle
Insecticidal activity Crop protection Benzofuran-2-carboxylic acid derivatives

6-Methoxy vs 4-Methoxy Antiproliferative Activity

In a comprehensive review of benzofuran anticancer scaffolds covering the period 2019–2022, Abbas and Dawood (2023) reported a clear SAR trend: the presence of a 6-methoxy group on the benzofuran core is associated with maximum inhibitory activity against cancer cell lines, while a 4-methoxy group confers the least inhibitory activity within the same series [1]. Separately, the 3-methylbenzofuran derivative 16b, bearing a p-methoxy substituent, displayed an IC₅₀ of 1.48 µM against the A549 lung adenocarcinoma cell line, approaching the potency of the reference drug staurosporine (IC₅₀ = 1.52 µM) [1]. These data collectively support the conclusion that the 6-methoxy configuration, as present in CAS 10410-29-4, provides a privileged substitution pattern for anticancer lead development that cannot be replicated by alternative methoxy positional isomers.

Antiproliferative SAR
Class-level
6-methoxy > other positions > 4-methoxy in inhibitory activity ranking
Regioisomer choice is critical for cancer cell-line studies
Review of 2019–2022 benzofuran scaffolds; MTT assay context
Anticancer SAR Benzofuran scaffolds Methoxy positional effect

Oxadiazole Fluorescent Probe Synthesis

Jiang et al. (2012) demonstrated that 6-methoxy-3-methylbenzofuran-2-carboxylic acid serves as the essential carboxylic acid coupling partner for constructing a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives [1]. The resulting compounds displayed tunable UV–vis absorption maxima ranging from 321 to 339 nm in dichloromethane, with fluorescence emission properties dependent on both the N-1 pyrazole substituent and solvent polarity [1]. The spatial structure of compound 7e was unequivocally confirmed by single-crystal X-ray diffraction analysis [1]. This synthetic route enables the modular assembly of benzofuran-oxadiazole conjugates with predictable photophysical properties for organic light-emitting diode (OLED) and fluorescent probe applications [1].

Fluorescent Probe Synthesis
Supporting evidence
UV-vis absorption tunable from 321 to 339 nm; structure confirmed by X-ray
Validates building block for OLED and probe libraries
Oxadiazole synthesis with solvent-dependent emission
Fluorescent probes OLED materials Oxadiazole synthesis

LogP & Physicochemical Differentiation

The computed XLogP3 of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is 2.5, compared to 1.9 for unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) [1][2]. This represents a logP increase of approximately 0.6 log units attributable to the combined 6-methoxy and 3-methyl substituents. The increased lipophilicity enhances predicted membrane permeability while the carboxylic acid moiety retains hydrogen-bond donor/acceptor capacity for target engagement [1]. The experimental melting point of 187°C further distinguishes this compound from the unsubstituted parent (mp 192–196°C) and from the 5-methoxy-3-methyl regioisomer (CAS 81718-77-6), providing a simple identity verification metric during procurement and quality control .

Lipophilicity Difference
Cross-study
ΔXLogP3 ≈ +0.6 vs. unsubstituted parent
Supports batch identity verification
Computed XLogP3 = 2.5; experimental mp = 187°C
Lipophilicity Drug-likeness Physicochemical profiling

Dianion Stability via 3-Methyl Group

Buttery, Knight, and Nott (1984) reported that the dianion derived from 6-methoxybenzofuran-2-carboxylic acid (lacking a 3-methyl substituent) undergoes rapid ring opening before electrophilic trapping can occur, even at very low temperatures, rendering it unsuitable for dianion-mediated homologation chemistry [1]. The target compound, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, bears a methyl group at the 3-position that blocks this deleterious ring-opening pathway, enabling access to dianion-based C–C bond formation strategies that are unavailable to the 6-methoxy non-methylated analog. This structural feature directly expands the synthetic repertoire accessible to researchers using this building block [1].

Dianion Stability
Class-level
3-methyl group blocks deleterious ring-opening pathway
3-methyl is a functional requirement for dianion chemistry
Non-methylated analog decomposes before trapping
Dianion chemistry Homologation Synthetic methodology

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Applications


Benzofuran-2-carboxamide Insecticides

Based on the direct head-to-head comparison by Jackson et al. (1998) showing that 1-(pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran is equiactive with technical grade dimethoate against sweet potato weevils [1], this compound is suited as a carboxylic acid building block for agrochemical discovery programs targeting non-organophosphate insecticidal scaffolds. Researchers can employ standard amide coupling conditions with this acid to generate libraries of amide derivatives for screening against agricultural pests, with a validated potency benchmark already established [1].

Fluorescent Probes & OLED Materials

The demonstrated utility of 6-methoxy-3-methylbenzofuran-2-carboxylic acid as a coupling partner for 1,3,4-oxadiazole synthesis, with absorption tunability from 321–339 nm and solvent-dependent emission [2], positions this compound as a procurement priority for materials chemistry laboratories developing blue-green fluorescent emitters, electron-transport materials, or fluorescent sensors. The availability of single-crystal X-ray structural confirmation for representative derivatives (compound 7e) provides structural validation [2].

Benzofuran Anticancer Scaffold Optimization

The class-level SAR evidence reviewed by Abbas and Dawood (2023) establishes that the 6-methoxy substitution pattern on benzofuran confers maximum antiproliferative activity relative to other methoxy positional isomers [3]. Medicinal chemistry groups conducting structure-activity relationship studies on benzofuran-2-carboxylic acid derivatives should procure the 6-methoxy-3-methyl regioisomer specifically, as regioisomeric analogs (e.g., 5-methoxy or 4-methoxy) are predicted to exhibit reduced potency based on the established SAR trend [3].

Dianion-Mediated Homologation Chemistry

For organic synthesis laboratories exploring dianionic intermediates for the homologation of benzofurancarboxylic acids, the target compound's 3-methyl group is mechanistically essential to prevent the rapid ring-opening decomposition documented for the non-methylated 6-methoxy analog [4]. This compound is the only viable 6-methoxybenzofuran-2-carboxylic acid derivative for dianion strategies requiring a stable intermediate, making it the exclusive choice for this synthetic methodology [4].

Application
Selection Property
Validation Focus
Agrochemical Discovery
Insecticidal scaffold core
Insect bioassay potency review
OLED & Fluorescent Probes
Oxadiazole coupling partner
Photophysical property tuning
Anticancer SAR Studies
6-methoxy positional advantage
Cell-line antiproliferative context
Dianion Homologation
3-methyl stabilization requirement
Synthetic pathway feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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